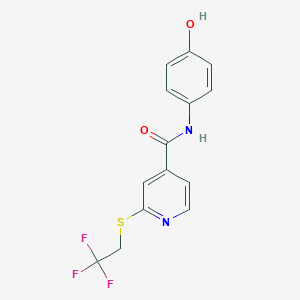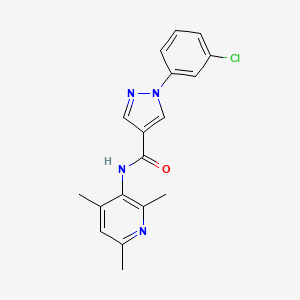![molecular formula C18H19N3O3 B7662862 N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide, commonly known as EIMAF, is a novel compound that has gained significant attention in the field of pharmaceutical research. EIMAF belongs to the class of furan carboxamide derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of EIMAF is not fully understood. However, it is believed that EIMAF exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, EIMAF has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory effects of EIMAF are believed to be mediated by the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The neuroprotective effects of EIMAF are believed to be mediated by the activation of the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
EIMAF has been shown to have significant biochemical and physiological effects in various preclinical studies. In a study conducted on rats, EIMAF was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, EIMAF was also found to reduce the levels of oxidative stress markers such as MDA and ROS. EIMAF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EIMAF is its broad range of potential applications in various fields such as cancer research, inflammation research, and neuroprotection research. In addition, EIMAF has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of EIMAF is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on EIMAF. One of the potential applications of EIMAF is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, EIMAF could also be explored as a potential therapeutic agent for other inflammatory diseases such as arthritis and asthma. Further research is also needed to fully understand the mechanism of action of EIMAF and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of EIMAF involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(1-ethylimidazol-2-yl) aniline to form the intermediate. The final step involves the reaction of the intermediate with paraformaldehyde in the presence of sodium methoxide to form EIMAF.
Aplicaciones Científicas De Investigación
EIMAF has shown potential in various preclinical studies as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In a study conducted on human breast cancer cells, EIMAF was found to inhibit cell proliferation and induce cell death. Another study conducted on rats showed that EIMAF has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, EIMAF has also shown neuroprotective effects in a study conducted on mice by reducing the levels of oxidative stress markers.
Propiedades
IUPAC Name |
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-21-10-9-19-17(21)13-5-4-6-14(11-13)20-18(22)16-8-7-15(24-16)12-23-2/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEIKNABFSKUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![(3S)-1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7662836.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)

![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)
